molecular formula C11H21NO2 B13297882 Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate

Cat. No.: B13297882
M. Wt: 199.29 g/mol
InChI Key: ZFTGFKQLCVNNJZ-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pent-4-en-1-yl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(pent-4-en-1-yl)amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate involves the inhibition of specific enzymes by forming a stable carbamate-enzyme complex. This interaction prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used as a protecting group.

    N-methyl-N-(pent-4-en-1-yl)amine: A related amine used in organic synthesis.

Uniqueness

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to form stable enzyme-inhibitor complexes makes it valuable in biochemical research and drug development.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-pent-4-enylcarbamate

InChI

InChI=1S/C11H21NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h6H,1,7-9H2,2-5H3

InChI Key

ZFTGFKQLCVNNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC=C

Origin of Product

United States

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